molecular formula C9H12N2O2 B3289263 2-Amino-4-(pyridin-2-yl)butanoic acid CAS No. 856858-86-1

2-Amino-4-(pyridin-2-yl)butanoic acid

Cat. No.: B3289263
CAS No.: 856858-86-1
M. Wt: 180.2 g/mol
InChI Key: SJRUMPBLRJLYRM-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-2-yl)butanoic acid is a synthetic, non-proteinogenic amino acid with the molecular formula C9H12N2O2 and an average molecular mass of 180.21 g/mol . This compound features a pyridin-2-yl ring system attached to a butanoic acid backbone via a four-carbon chain, with the amino group positioned at the alpha-carbon relative to the carboxylic acid, classifying it as an alpha-amino acid . The structural motif of a pyridine ring linked to an amino acid core gives this molecule significant potential in chemical biology and medicinal chemistry research. Its structure suggests utility as a versatile building block for the synthesis of more complex peptide analogs or as a scaffold in the design of novel pharmacologically active compounds . The pyridine nitrogen can act as a hydrogen bond acceptor and a ligand for metal coordination, properties that can be exploited in catalyst design or the development of chemical probes . Researchers may also investigate its use as a precursor for Fmoc-protected derivatives, which are critical for solid-phase peptide synthesis (SPPS) methodologies . This product is provided for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-pyridin-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)13)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRUMPBLRJLYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis strategies focus on efficiently coupling pyridine-containing fragments with butanoic acid-derived synthons. These methods are prized for their atom economy and conciseness.

The synthesis of pyridine (B92270) derivatives is a well-established field, providing a range of starting materials for constructing more complex molecules. nih.govresearchgate.net One conceptual approach involves the reaction of a nucleophilic pyridine species, such as 2-lithiopyridine, with an electrophilic butanoic acid precursor. For instance, a protected 4-halobutanoic acid ester could serve as the electrophile. The reaction would involve the nucleophilic attack of the pyridyl anion at the carbon bearing the halogen, forming the crucial C-C bond. Subsequent deprotection and hydrolysis would yield the target amino acid. The efficiency of such reactions depends on the reactivity of the specific pyridine derivative and the butanoic acid precursor used. nih.gov

Another strategy involves the reaction of 2-aminopyridine (B139424) with a suitable butanoic acid derivative containing a carbonyl group, which can lead to the formation of related structures like 4-oxo-4-(pyridin-2-ylamino)butanoic acid. chemicalbook.com While not a direct synthesis of the title compound, such reactions illustrate the principle of coupling pyridine and butanoic acid moieties.

A highly effective strategy for the enantioselective synthesis of 2-Amino-4-(pyridin-2-yl)butanoic acid and its analogues involves using naturally occurring amino acids as chiral starting materials. L-aspartic acid, for example, provides a readily available and inexpensive chiral pool starting material for the synthesis of the (S)-enantiomer of the target compound's keto-analogue, (S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic acid. scielo.br

In this approach, the carboxylic acid groups of L-aspartic acid are differentially protected. The amino group is typically protected with a tert-Butoxycarbonyl (Boc) group. The key step is the chemoselective nucleophilic acyl substitution of a methyl ester at the C4 position by 2-lithiopyridine. scielo.br This reaction proceeds efficiently at low temperatures, such as -78°C, to form the pyridyl ketone. This method leverages the inherent chirality of the starting amino acid to produce an enantiomerically pure product.

Biocatalytic approaches also utilize amino acid precursors. For example, transaminases can be employed to convert a keto-acid into the corresponding amino acid with high stereoselectivity. nih.govresearchgate.net This enzymatic approach offers a green chemistry alternative for installing the amino group.

Multi-Step Synthesis Pathways

Multi-step syntheses provide the flexibility to construct complex molecules like this compound with precise control over each transformation. These pathways often involve the strategic use of protecting groups and a sequence of carefully planned reactions.

The key transformations in this pathway are:

Protection: The amino group of L-aspartic acid is protected with a Boc group.

Esterification: The side-chain carboxylic acid is selectively esterified.

Second Esterification: The other carboxylic acid is converted to a different ester, creating a diester with differentiated reactivity. scielo.br

Chemoselective Nucleophilic Substitution: The key bond-forming step where the diester reacts with 2-lithiopyridine. scielo.br

Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final amino acid.

This sequence highlights a common strategy in organic synthesis: protecting functional groups, carrying out the desired transformation, and then deprotecting to reveal the final product.

Protecting groups are essential in the synthesis of amino acids and peptides to prevent unwanted side reactions. biosynth.com The choice of protecting group is crucial and depends on the reaction conditions of the subsequent steps. peptide.com

Amino Group Protection: The most common protecting groups for the α-amino group are the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. creative-peptides.com

Boc Group: This group is stable under a wide range of conditions but is readily cleaved by acids like trifluoroacetic acid (TFA). peptide.comcreative-peptides.com It is frequently used in syntheses like the one starting from L-aspartic acid. scielo.br

Fmoc Group: The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in DMF. creative-peptides.com This orthogonality to the acid-labile Boc and other side-chain protecting groups makes it extremely valuable in solid-phase peptide synthesis (SPPS). biosynth.comnih.gov The synthesis of Fmoc-protected amino acids can be achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. ub.edu

Side-Chain Protection: If the pyridine ring itself requires protection to prevent interference with certain reagents, various N-protecting groups can be considered.

The strategic use of these orthogonal protecting groups allows for the selective modification of different parts of the molecule during a multi-step synthesis.

Protecting GroupAbbreviationCleavage ConditionsCommon Use
tert-ButoxycarbonylBocAcidic (e.g., TFA) creative-peptides.comα-Amino protection
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine) creative-peptides.comα-Amino protection in SPPS

Chemoselectivity is a critical concept in the synthesis of multifunctional molecules like this compound. It refers to the preferential reaction of a reagent with one of two or more different functional groups.

A prime example is the synthesis of (S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic acid, where the key step is a chemoselective nucleophilic acyl substitution. scielo.br In this reaction, a diester derivative of L-aspartic acid is treated with 2-lithiopyridine. The 2-lithiopyridine selectively attacks the methyl ester at the C4 position over the tert-butyl ester at the C1 position. scielo.br This selectivity is crucial for the success of the synthesis, allowing for the specific formation of the pyridyl ketone moiety.

Similarly, nucleophilic substitution on a protected 2-amino-4-bromobutanoic acid derivative can be used to introduce various side chains, demonstrating the versatility of this reaction type in generating diverse amino acid structures. researchgate.net The choice of nucleophile, solvent, and temperature can be tuned to achieve the desired regioselectivity and yield in these substitution reactions. nih.gov

ReagentsKey TransformationProductReference
N-Boc-L-aspartic acid α-tert-butyl γ-methyl diester, 2-lithiopyridineChemoselective nucleophilic acyl substitution(S)-N-Boc-2-amino-4-oxo-4-(pyridin-2-yl)butanoic acid tert-butyl ester scielo.br
Protected 2-amino-4-bromobutanoic acid, NucleophileNucleophilic substitutionNovel α-amino acids researchgate.net

Stereoselective Synthesis of Enantiomers

The production of enantiomerically pure forms of this compound is of significant interest. Research has established distinct pathways to selectively synthesize both the (S) and (R) enantiomers, often utilizing natural amino acids as starting materials.

A concise and effective strategy for the enantioselective synthesis of (S)-2-Amino-4-(pyridin-2-yl)butanoic acid begins with the commercially available L-aspartic acid. scielo.br This approach underscores the importance of using a chiral pool starting material to impart stereochemistry to the final product. A key step in this synthesis is the chemoselective nucleophilic acyl substitution on a diester derivative of L-aspartic acid. scielo.br

The process involves preparing an N-Boc protected monomethyl ester from L-aspartic acid, which is then converted into a mixed tert-butyl methyl diester. scielo.br This diester intermediate is crucial as it allows for selective reaction at the methyl ester group. The reaction of this diester with 2-lithiumpyridine in THF at -78 °C chemoselectively yields the corresponding ketone, (S)-N-Boc-2-amino-4-oxo-4-(pyridin-2-yl)butanoic acid tert-butyl ester. scielo.br The formation of a stable six-membered chelated intermediate is proposed to explain the exclusive formation of the ketone without the observation of tertiary alcohol byproducts. scielo.br The final step involves the cleavage of the protecting groups using a mixture of trifluoroacetic acid and water to furnish the desired (S)-2-Amino-4-(pyridin-2-yl)butanoic acid as its trifluoroacetate (B77799) salt. scielo.br

Organocatalysis also presents a viable route for the enantioselective synthesis of non-proteinogenic α-amino acids. rsc.org Methods such as the bifunctional tertiary amine-squaramide-catalyzed enantioselective Mannich-type addition to N-protected aldimines have been developed, establishing the absolute (S)-configuration of the resulting α-amino acids. rsc.org

The synthesis of the (R)-enantiomer of this compound can be achieved using a parallel strategy to its (S)-counterpart. The same synthetic sequence that yields the (S)-enantiomer from L-aspartic acid can be applied to D-aspartic acid to produce the (R)-enantiomer. scielo.br This highlights the versatility of using enantiomerically pure starting materials from the chiral pool to access either desired stereoisomer of the target molecule. scielo.br The biological significance of the (R)-enantiomer as a potential neuroactive compound makes its efficient synthesis a relevant objective. scielo.br

Optimization of Reaction Conditions

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of solvents, catalysts, and reagents is critical for the success of the synthetic strategy.

The choice of solvent plays a pivotal role in the key reaction steps. In the synthesis from aspartic acid, the formation of the crucial diester intermediate is performed in dichloromethane (B109758) (DCM). scielo.br For the key nucleophilic substitution step, anhydrous tetrahydrofuran (B95107) (THF) is used as the solvent at a low temperature (-78 °C). scielo.br This combination facilitates the formation of 2-lithiumpyridine and its subsequent reaction with the diester. scielo.br Following the reaction, the workup procedure involves extraction with ethyl acetate (B1210297) (AcOEt), demonstrating the use of different solvents based on their properties for reaction and purification. scielo.br

In related syntheses of amino butanoic acid derivatives, the use of an ether solvent like tetrahydrofuran, sometimes in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is noted to be generally indicated for the preparation of certain ester intermediates. google.comwikipedia.org

The selection of appropriate catalysts and reagents is fundamental to directing the reaction toward the desired product with high efficiency. In the enantioselective synthesis starting from aspartic acid, several key reagents are employed. scielo.br

Protecting Groups : The amine group of aspartic acid is protected using a tert-butyloxycarbonyl (N-Boc) group. scielo.br

Activating Agents : Dicyclohexylcarbodiimide (B1669883) (DCC) is used for the esterification of the N-Boc derivative with tert-butanol. scielo.br 4-Dimethylaminopyridine (DMAP) is also used as a catalyst in this step. scielo.br

Nucleophilic Reagent : The key carbon-carbon bond formation is achieved using 2-lithiumpyridine, which is prepared in situ from 2-bromopyridine (B144113) and n-butyllithium (BuLi). scielo.br

Deprotection Reagent : A mixture of trifluoroacetic acid (TFA) and water is used for the final deprotection of both the N-Boc and tert-butyl ester groups. scielo.br

Other synthetic methodologies for related compounds utilize a range of catalysts. For instance, catalytic hydrogenation over Raney nickel is a method used for the reduction of oxo groups in similar butanoic acid derivatives. google.com Organocatalysts, such as bifunctional tertiary amine-squaramide, have been shown to be effective in catalyzing enantioselective Mannich-type reactions to form α-amino acids. rsc.org

The table below summarizes the key reagents used in the synthesis of (S)-2-Amino-4-(pyridin-2-yl)butanoic acid from L-aspartic acid. scielo.br

Reaction Step Reagents and Catalysts Function
Amine ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)₂OIntroduction of N-Boc protecting group
Diester Formationtert-butanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Esterification of the free carboxylic acid
Pyridyl Ketone Formation2-bromopyridine, n-butyllithium (BuLi)In situ generation of 2-lithiumpyridine for nucleophilic attack
DeprotectionTrifluoroacetic acid (TFA), WaterCleavage of N-Boc and tert-butyl ester protecting groups

Chemical Reactivity and Transformations

Oxidation Reactions and Derivative Formation

The oxidation of 2-Amino-4-(pyridin-2-yl)butanoic acid can lead to various derivatives, depending on the oxidizing agent and conditions employed. While specific studies on the direct oxidation of this compound are not prevalent, the reactivity of analogous amino acids and alkyl-pyridines provides insight into potential transformations.

Kinetic studies on similar amino acids, such as 2-Amino-4-(methyl-thio)butanoic acid, have been conducted using oxidizing agents like Quinaldinium Fluorochromate. rsc.org This type of oxidation typically targets the amino acid portion, leading to the formation of new products, with the reaction rate influenced by factors like the solvent and pH. rsc.orggoogle.com For this compound, such oxidation could potentially lead to the corresponding α-keto acid or other degradation products.

Furthermore, the alkyl side chain attached to the pyridine (B92270) ring can be a target for oxidation. The vapor phase catalytic oxidation of alkyl pyridines is an industrial method used to produce pyridine carboxylic acids. google.com Applying such conditions could potentially oxidize the butanoic acid side chain.

Table 1: Potential Oxidation Reactions and Products

Oxidizing Agent Category Potential Product Notes
Mild Oxidants (e.g., Fluorochromates) α-Keto-4-(pyridin-2-yl)butanoic acid Based on reactivity of analogous amino acids. rsc.orggoogle.com

Reduction Reactions and Derivative Formation

Reduction reactions of this compound can selectively target either the pyridine ring or the carboxylic acid group, yielding distinct classes of derivatives.

Reduction of the Pyridine Ring: Catalytic hydrogenation is a common method for reducing pyridine rings to piperidines. This transformation is highly valuable as piperidines are prevalent scaffolds in pharmaceuticals. rsc.org The hydrogenation of functionalized pyridines can be achieved using various catalysts and conditions.

Recent studies have shown that rhodium oxide (Rh₂O₃) is an effective catalyst for the hydrogenation of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C) in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE). rsc.org This method has been successful for pyridines bearing alcohol, ester, or amide groups. rsc.org Palladium on carbon (Pd/C) is another widely used catalyst. The hydrogenation of pyridinecarbonitriles to piperidylmethylamines using 10% Pd/C shows that the reaction proceeds in two steps: reduction of the nitrile, followed by saturation of the ring. rsc.org The presence of an acid, such as sulfuric or hydrochloric acid, can facilitate the ring reduction by forming a pyridinium (B92312) cation, which is more susceptible to hydrogenation. rsc.orgnih.gov Platinum catalysts (e.g., Adams' catalyst) in acidic media like glacial acetic acid have also been used to reduce pyridine carboxylic acids to their corresponding piperidine (B6355638) carboxylic acids in a single step. researchgate.net The resulting compound from the reduction of the target molecule would be 2-Amino-4-(piperidin-2-yl)butanoic acid.

Reduction of the Carboxylic Acid Group: The carboxylic acid functional group can be reduced to a primary alcohol, yielding 2-amino-4-(pyridin-2-yl)butan-1-ol. Strong reducing agents are required for this transformation. Lithium aluminium hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to alcohols. wikipedia.org Alternatively, borane-methyl sulfide (B99878) (BMS) is another effective reagent for the reduction of amino acids to amino alcohols and is considered a milder option than LiAlH₄. orgsyn.org

Table 2: Summary of Reduction Reactions

Target Group Reagent / Catalyst Product Reference
Pyridine Ring H₂, Rh₂O₃, TFE 2-Amino-4-(piperidin-2-yl)butanoic acid rsc.org
Pyridine Ring H₂, Pd/C, Acid 2-Amino-4-(piperidin-2-yl)butanoic acid rsc.org
Pyridine Ring H₂, PtO₂ (Adams'), Acetic Acid 2-Amino-4-(piperidin-2-yl)butanoic acid researchgate.net
Carboxylic Acid Lithium Aluminium Hydride (LiAlH₄) 2-Amino-4-(pyridin-2-yl)butan-1-ol wikipedia.org

Substitution Reactions Involving Amino and Carboxylic Groups

The amino and carboxylic acid groups of this compound are key sites for substitution reactions, allowing for its incorporation into larger molecules, particularly peptides.

Reactions of the Amino Group: The primary amino group is nucleophilic and readily undergoes acylation. It can react with acyl chlorides or anhydrides to form amides. For instance, treatment with an acylating agent like acetyl chloride or chloroacetyl chloride in the presence of a base will yield the corresponding N-acyl derivative. google.com This reaction is fundamental for protecting the amino group during other chemical transformations or for building peptide linkages.

Reactions of the Carboxylic Acid Group: The carboxylic acid group can be activated to facilitate reactions with nucleophiles. A common method is its conversion to a highly reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org This acyl chloride intermediate can then easily react with:

Alcohols to form esters.

Amines to form amides. wikipedia.org

These reactions are often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. wikipedia.org Alternatively, direct coupling of the carboxylic acid with an amine to form an amide bond can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

Under certain conditions, pyridine carboxylic acids can undergo decarboxylation, which involves the loss of CO₂. cdnsciencepub.comacs.org

Role as a Building Block in Complex Molecule Synthesis

With its multiple functional groups, this compound is a versatile building block for synthesizing more complex molecules. Its amino acid structure allows it to be incorporated into peptide chains, potentially introducing a metal-coordinating pyridine moiety into a peptide backbone. google.com

The reduction of the pyridine ring to a piperidine ring opens up access to a different class of compounds with applications in medicinal chemistry. rsc.orgrsc.org Subsequent modifications of the piperidine nitrogen or the amino acid functional groups can generate a library of diverse structures. For example, a related cyclic β-amino acid has been used as a precursor for the synthesis of complex bicyclic lactones. The strategic manipulation of its functional groups, including protection, epoxidation, and ring-opening reactions, demonstrates how such scaffolds can be elaborated into intricate molecular architectures.

Reaction with Organolithium Reagents

Organolithium reagents are highly reactive organometallic compounds that function as strong bases and potent nucleophiles. wikipedia.org Their reaction with this compound is expected to proceed in a specific manner due to the presence of acidic protons.

Deprotonation: Organolithium reagents are extremely strong bases and will first react with the most acidic protons in the molecule. google.comwikipedia.org In this case, the protons on the carboxylic acid and the protonated amino group (if in its zwitterionic form) will be abstracted. This acid-base reaction consumes one equivalent of the organolithium reagent.

Nucleophilic Addition: A second equivalent of the organolithium reagent can then act as a nucleophile, attacking the electrophilic carbon of the carboxylate group. researchgate.net This addition forms a stable dianionic tetrahedral intermediate. google.comresearchgate.net

Ketone Formation: This dianionic intermediate is stable until an acidic workup is performed. The addition of acid protonates the two negative oxygen atoms, forming an unstable geminal diol (a hydrate). This hydrate (B1144303) readily eliminates a molecule of water to yield the final product, a ketone. google.comresearchgate.net

Therefore, the reaction of this compound with two equivalents of an organolithium reagent (e.g., methyllithium), followed by an acidic workup, would be expected to produce 3-amino-5-(pyridin-2-yl)pentan-2-one.

Table of Mentioned Compounds

Compound Name
This compound
2-Amino-4-(methyl-thio)butanoic acid
Quinaldinium Fluorochromate
α-Keto-4-(pyridin-2-yl)butanoic acid
Pyridine-2-carboxylic acid
2,2,2-trifluoroethanol (TFE)
2-Amino-4-(piperidin-2-yl)butanoic acid
2-amino-4-(pyridin-2-yl)butan-1-ol
Lithium aluminium hydride (LiAlH₄)
Borane-methyl sulfide (BMS)
Acetyl chloride
Chloroacetyl chloride
Thionyl chloride (SOCl₂)
Oxalyl chloride
Dicyclohexylcarbodiimide (DCC)
Methyllithium

Structural Modifications and Derivative Synthesis

Synthesis of Pyridine (B92270) Ring Substituted Analogues

Substitution on the pyridine ring of 2-Amino-4-(pyridin-2-yl)butanoic acid can significantly influence its chemical properties. Researchers have explored the introduction of various substituents at different positions of the pyridine moiety.

Furthermore, analogues with amino groups on the pyridine ring have been synthesized, such as 2-amino-4-(pyridin-4-ylamino)butanoic acid and 2-amino-4-(2-aminopyridin-4-yl)butanoic acid. While detailed synthetic procedures for these specific compounds are not extensively documented in the provided literature, their synthesis would likely involve the coupling of a suitably protected 2-aminobutanoic acid derivative with a functionalized pyridine ring. For instance, a nucleophilic aromatic substitution reaction between a protected 4-halopyridine and a protected 2,4-diaminobutanoic acid derivative could be a plausible route.

Table 1: Examples of Pyridine Ring Substituted Analogues

Compound NamePosition of SubstitutionType of Substituent
(S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic acid4-position of butanoic acidOxo group
2-amino-4-(pyridin-4-ylamino)butanoic acid4-position of pyridineAmino group
2-amino-4-(2-aminopyridin-4-yl)butanoic acid2-position of pyridineAmino group

Incorporation of Halogenated Moieties

The introduction of halogen atoms, particularly fluorine, into amino acid structures is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. Several general methods for the synthesis of fluorinated amino acids can be applied to this compound.

One approach is the use of fluorinated building blocks in the synthesis. For example, a fluorinated pyridine derivative could be used as a starting material in a synthetic route similar to that for the parent compound. Another strategy is the direct fluorination of the amino acid scaffold. Palladium-catalyzed fluorination has emerged as a versatile method for the incorporation of fluorine into a variety of substrates, including amino acid derivatives. google.com This could potentially be applied to either the pyridine ring or the butanoic acid backbone of this compound, likely requiring a directing group to achieve site-selectivity.

While specific examples of the synthesis of fluorinated analogues of this compound are not detailed in the provided search results, the synthesis of related compounds such as 2-amino-4-(trifluoromethoxy)butanoic acid demonstrates the feasibility of incorporating fluorine-containing groups into the butanoic acid side chain. nih.gov

Butanoic Acid Backbone Modifications

The butanoic acid backbone of this compound offers opportunities for the introduction of additional functional groups to create more complex derivatives. These modifications can include the incorporation of hydroxyl groups, azide groups for click chemistry, or other functionalities that can serve as handles for further chemical transformations.

For instance, the synthesis of 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, an analogue of kynurenine, demonstrates the introduction of a hydroxyl group onto the butanoic acid chain. researchgate.net This was achieved through a synthetic route that involved the reduction of a carbonyl group. A similar strategy could be envisioned for the introduction of a hydroxyl group at the C4 position of this compound, starting from the corresponding 4-oxo derivative.

The formation of disulfanyl (disulfide) linkers is a valuable strategy for creating dimeric structures or for conjugating molecules to other entities, such as peptides or proteins. This can be achieved by introducing a thiol group onto the butanoic acid backbone, which can then be oxidized to form a disulfide bond.

The synthesis of pyridyl disulfide-containing reagents is a common method for introducing a reactive disulfide group. These reagents can then react with a free thiol to form an unsymmetrical disulfide. For example, a derivative of this compound could be functionalized with a thiol group at the end of the butanoic acid chain. This could be accomplished by starting with a protected glutamic acid derivative and converting the side-chain carboxylic acid to a thiol. This thiol-containing amino acid could then be reacted with a pyridyl disulfide reagent, such as 2,2'-dipyridyldisulfide, to form the desired 2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid derivative. nih.gov

Conjugation with Other Organic Scaffolds

The amino and carboxylic acid groups of this compound serve as convenient points for conjugation to other organic scaffolds, including peptides, drugs, and imaging agents. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU, can be used to form amide bonds between the carboxylic acid of the amino acid and an amino group on another molecule, or between the amino group of the amino acid and a carboxylic acid on another molecule. nih.gov

This approach allows for the creation of hybrid molecules with combined properties. For example, conjugating this compound to a known peptide sequence could modulate the peptide's conformation or its interaction with biological targets. Similarly, conjugation to a drug molecule could alter its solubility, cell permeability, or targeting capabilities.

Synthesis of Derivatives with Fused Heterocyclic Systems

Fusing an additional heterocyclic ring to the pyridine moiety of this compound can lead to the formation of novel, rigidified analogues with distinct chemical and biological profiles. Imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines are two such fused heterocyclic systems that have been the subject of extensive synthetic exploration.

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related species. A derivative of this compound, where the amino group at the 2-position of the pyridine ring is present, could serve as a key intermediate for the synthesis of an imidazo[1,2-a]pyridine-fused analogue.

Similarly, pyrido[1,2-a]pyrimidine derivatives can be synthesized from 2-aminopyridines through condensation with various reagents, such as β-ketoesters or malonic esters. By functionalizing the this compound scaffold with a 2-aminopyridine moiety, it would be possible to construct a pyrido[1,2-a]pyrimidine ring system fused to the original pyridine ring.

Spectroscopic and Crystallographic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns dependent on their position relative to the nitrogen atom and the butanoic acid substituent. The protons on the aliphatic chain, including the methine (CH) proton at the alpha-carbon (C2) and the two methylene (B1212753) (CH₂) groups at C3 and C4, would appear in the upfield region. The α-proton would likely be found around δ 3.5-4.5 ppm, coupled to the adjacent methylene protons. The chemical environment of the amine (-NH₂) and carboxylic acid (-COOH) protons would result in broad signals that could be confirmed by D₂O exchange.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the δ 170-180 ppm range. The carbons of the pyridine ring would appear between δ 120-160 ppm. The aliphatic carbons (C2, C3, and C4) would be observed at higher field strengths, with the α-carbon (C2) bearing the amino group appearing around δ 50-60 ppm.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Amino-4-(pyridin-2-yl)butanoic acid, characteristic absorption bands would be expected. These would include broad O-H stretching vibrations from the carboxylic acid group (around 2500-3300 cm⁻¹), overlapping with N-H stretches from the amine group (around 3300-3500 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid would be prominent around 1700-1725 cm⁻¹. C-N and C-C stretching, as well as C-H bending vibrations, would also be present, in addition to aromatic C=C and C=N stretching from the pyridine ring in the fingerprint region.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise molecular weight and elemental formula of the compound. By providing a high-accuracy mass measurement, HRMS could confirm the molecular formula C₉H₁₂N₂O₂. Analysis of the fragmentation pattern could also offer further structural information, such as the loss of the carboxylic acid group or cleavage at various points along the aliphatic chain.

Single Crystal X-ray Diffraction Analysis

This technique provides the most definitive three-dimensional structural information if a suitable single crystal can be grown.

Investigating Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The study of polymorphism is of paramount importance in the pharmaceutical and materials sciences.

For this compound, the conformational flexibility of the butanoic acid chain and the potential for various hydrogen bonding arrangements could give rise to different polymorphic forms. The rotation around the single bonds in the molecule can lead to different molecular conformations, which in turn can pack in different ways in the solid state.

The investigation of polymorphism typically involves the following steps:

Polymorph Screening: This is an experimental process to discover different crystalline forms of a substance. It often involves crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, pressure, and evaporation rate).

Characterization of Polymorphs: Once different crystalline forms are obtained, they are characterized using a range of analytical techniques:

Powder X-ray Diffraction (PXRD): This is a primary tool for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern.

Single-Crystal X-ray Diffraction: This technique provides the definitive structure of each polymorph.

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting points, transition temperatures, and thermal stability of different polymorphs.

Spectroscopic Methods (FTIR, Raman): Vibrational spectroscopy can differentiate polymorphs based on subtle changes in the vibrational modes of the molecules in the crystal lattice.

The potential for polymorphism in this compound is significant due to its functional groups and conformational flexibility. A thorough investigation would be necessary to identify and characterize its different solid-state forms.

Analytical Technique Application in Polymorphism Investigation Information Obtained
Powder X-ray Diffraction (PXRD)Identification and differentiation of polymorphs.Unique diffraction pattern for each crystal form.
Single-Crystal X-ray DiffractionDefinitive structural determination of each polymorph.Atomic coordinates, bond lengths, bond angles, and packing arrangement.
Differential Scanning Calorimetry (DSC)Determination of thermal properties.Melting points, phase transition temperatures, and enthalpies.
Vibrational Spectroscopy (FTIR, Raman)Differentiation of polymorphs based on molecular vibrations.Characteristic spectral fingerprints for each polymorph.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study a variety of molecules, including heterocyclic compounds and amino acids, to predict their properties with high accuracy. ijopaar.comnih.gov

The resulting optimized structure would provide precise data on the three-dimensional arrangement of the atoms. For instance, the planarity of the pyridine (B92270) ring and the tetrahedral geometry of the chiral carbon (C2) would be confirmed and quantified. The interaction between the functional groups, such as potential intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or the amino group, would also be elucidated.

Table 1: Predicted Optimized Geometrical Parameters for 2-Amino-4-(pyridin-2-yl)butanoic acid (Illustrative Data) This table presents hypothetical yet plausible data based on typical values for similar molecular structures calculated with DFT methods.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C(pyridine)-C(butanoic chain)1.52
Cα-N (amino)1.47
Cα-C(carboxyl)1.53
C=O (carboxyl)1.21
C-O (carboxyl)1.35
**Bond Angles (°) **
C(pyridine)-C-C112.5
N-Cα-C(carboxyl)110.8
O=C-O (carboxyl)125.3

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and intermolecular interactions. DFT is an excellent tool for this, particularly through the analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the amino group, which are the principal sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring and the carbonyl group of the carboxylic acid, indicating the sites susceptible to nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.netreadthedocs.io It is invaluable for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group, identifying them as hydrogen bond acceptors. acs.org A positive potential would be expected around the amino group's hydrogens and the carboxylic acid's hydroxyl hydrogen, indicating their role as hydrogen bond donors. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative Data) This table presents hypothetical yet plausible data based on typical values for similar molecules calculated with DFT methods.

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair of the amino group into antibonding orbitals of adjacent C-C bonds, and interactions between the lone pairs of the pyridine nitrogen and the π* orbitals of the ring. These delocalizations stabilize the molecule.

DFT calculations allow for the quantification of various global and local reactivity descriptors, which help in predicting the molecule's reactivity and stability. ijopaar.commdpi.com These descriptors are derived from the HOMO and LUMO energies. acs.org

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive. mdpi.com

Electronegativity (χ): The power to attract electrons. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge. Calculated as ω = χ² / (2η). ijopaar.com

By calculating these parameters, one can quantitatively assess the reactivity of this compound and compare it with other molecules. A relatively low chemical hardness and high electrophilicity index would suggest a molecule with significant chemical reactivity. mdpi.com

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govcomputabio.com This method is fundamental in drug discovery for predicting how a small molecule might interact with a biological target at the atomic level. youtube.com

For this compound, docking simulations could be performed to predict its binding mode within the active site of a hypothetical protein target. The process involves preparing the 3D structures of both the ligand and the protein. computabio.com The ligand's conformational flexibility is explored, and various possible binding poses within the protein's active site are generated. nih.gov A scoring function is then used to rank these poses, with the top-ranked pose representing the most likely binding mode. youtube.com

The simulation would identify key intermolecular interactions, such as:

Hydrogen bonds: Between the amino and carboxyl groups of the ligand and polar residues in the protein's active site. vajdalab.org

Electrostatic interactions: Between the charged groups of the ligand and charged residues of the protein.

Hydrophobic interactions: Involving the pyridine ring and the aliphatic chain with nonpolar residues.

π-π stacking: Between the pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov

These predictions provide valuable, albeit non-clinical, insights into the potential binding affinity and specificity of the molecule. nih.govfrontiersin.orgzhanggroup.orgnih.govnih.govmdpi.com

Quantum Chemical Methods for Spectroscopic Property Prediction

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.govresearchgate.netrsc.org

NMR Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) are highly valuable. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. youtube.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, one can predict the complete NMR spectrum. core.ac.ukpw.edu.pl The predicted chemical shifts for the protons and carbons on the pyridine ring, the aliphatic chain, and the functional groups would help in assigning the peaks in an experimental spectrum. For example, protons on the pyridine ring adjacent to the nitrogen are expected to be shifted downfield due to the atom's electronegativity. youtube.com

Infrared (IR) Spectroscopy

The prediction of the infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. rsc.orgscielo.br For this compound, DFT calculations would predict characteristic vibrational frequencies for:

N-H stretching and bending of the amino group.

O-H stretching of the carboxylic acid.

C=O stretching of the carbonyl group.

C-H stretching of the aliphatic chain and the pyridine ring.

Ring vibrations of the pyridine moiety.

Comparing the predicted spectrum with an experimental Fourier-Transform Infrared (FTIR) spectrum helps in confirming the functional groups present and validating the computed molecular structure. scielo.brscielo.br

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative Data) This table presents hypothetical yet plausible data based on typical values for similar molecules calculated with DFT methods.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchCarboxylic Acid~3400 (broad)
N-H StretchAmino Group~3350, ~3280
C-H StretchAromatic (Pyridine)~3100-3000
C-H StretchAliphatic~2950-2850
C=O StretchCarboxylic Acid~1720
C=C, C=N StretchPyridine Ring~1600, ~1580
N-H BendAmino Group~1620

Lack of Available Data Prohibits Direct Correlation Analysis for this compound

A comprehensive search for experimental and theoretical data on the chemical compound this compound has revealed a significant gap in publicly accessible research, preventing a direct comparative analysis between its experimental properties and theoretical predictions.

While research exists for analogous structures, such as other butanoic acid derivatives and various substituted pyridines, a direct and scientifically rigorous correlation requires data for the specific compound . Extrapolation from related but distinct molecules would not provide the accurate and specific analysis required for a professional, authoritative article.

Consequently, the requested section, "6.4. Correlation between Experimental and Theoretical Data," including detailed research findings and comparative data tables, cannot be generated at this time due to the absence of the necessary foundational data. Further empirical research and computational modeling specifically targeting this compound are required before such a correlation can be meaningfully discussed.

Coordination Chemistry Studies

Ligand Design and Metal Chelation Properties

2-Amino-4-(pyridin-2-yl)butanoic acid is an exemplary multifunctional ligand. Its design incorporates a bidentate amino-carboxylate unit and a separate monodentate pyridyl nitrogen donor. This arrangement allows it to act as either a chelating agent, a bridging ligand, or a combination of both, depending on the metal ion, reaction conditions, and the presence of other coordinating species.

The primary chelation is expected to occur through the amino and carboxylate groups, forming a stable five-membered ring with a metal center, a common coordination mode for α-amino acids. The pyridine (B92270) nitrogen can then coordinate to the same or an adjacent metal center. The flexibility of the butanoic acid chain allows the pyridyl group to position itself effectively for coordination, potentially leading to the formation of polynuclear structures or extended networks. The combination of a "hard" oxygen donor, a borderline amino nitrogen, and a "soft" pyridine nitrogen allows this ligand to coordinate with a wide range of transition metals.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The pH of the solution is a critical parameter, as it influences the protonation state of the carboxylic acid and amino groups, thereby affecting the ligand's coordinating ability.

Complexes of this compound with transition metals like Zinc(II) and Copper(II) are of particular interest due to the diverse coordination geometries these metals can adopt.

Copper(II) Complexes : Copper(II) ions, with their d⁹ electron configuration, are known for their structural diversity, often exhibiting square planar or distorted octahedral geometries due to the Jahn-Teller effect. With this compound, Copper(II) can form monomeric complexes where the ligand acts as a tridentate N,N,O-donor. In such cases, the coordination sphere might be completed by solvent molecules or other anions present in the reaction mixture.

Zinc(II) Complexes : Zinc(II), having a d¹⁰ configuration, does not have crystal field stabilization energy constraints and can adopt various coordination numbers and geometries, most commonly tetrahedral or octahedral. mdpi.com The reaction of Zinc(II) salts with this compound can lead to the formation of complexes where the ligand chelates through the amino acid moiety, with the pyridyl group either remaining uncoordinated or binding to an adjacent zinc center to form a polymer. mdpi.commdpi.com

Characterization of these complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate and amino groups by observing shifts in their characteristic vibrational frequencies. Elemental analysis provides the empirical formula, while techniques like UV-Vis spectroscopy can give insights into the electronic environment of the metal ion, particularly for colored complexes like those of Copper(II).

Structural analyses of related pyridine-amino acid complexes have shown that the ligand can adopt various coordination modes. It can act as a tridentate ligand to a single metal ion or as a bidentate chelating ligand to one metal while bridging to another via its pyridine nitrogen. The latter mode is crucial for the formation of higher-dimensional structures.

Table 1: Expected Coordination Modes of this compound

Coordination Mode Description Potential Metal Ions
Bidentate (N,O) Chelation via the amino nitrogen and carboxylate oxygen. Cu(II), Zn(II), Ni(II)
Tridentate (N,N,O) Chelation via amino and carboxylate groups, plus coordination of the pyridine nitrogen to the same metal. Cu(II), Co(II)

This table is based on the general coordination behavior of similar ligands.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand makes it a suitable candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netalfa-chemistry.com In these extended structures, the ligand links metal centers into one-, two-, or three-dimensional networks.

The formation of a specific network topology depends on the coordination preference of the metal ion and the geometry of the ligand. For instance, the use of metal ions that favor octahedral coordination, combined with the bridging capability of the pyridyl group, could lead to the formation of porous 3D frameworks. The chirality of the amino acid center also introduces the possibility of creating homochiral MOFs, which are of significant interest for applications in enantioselective separations and catalysis. ttu.edu

Investigating Metal-Ligand Interactions

The study of metal-ligand interactions in complexes of this compound involves both experimental and computational methods. Spectroscopic techniques provide information about the nature of the coordination bonds. For example, changes in the electronic absorption spectra upon complexation can be correlated with the strength of the ligand field.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the geometric and electronic structures of the complexes. digitellinc.com These calculations can provide insights into the strength of the individual metal-donor bonds (M-N_amino, M-O_carboxylate, M-N_pyridine), the charge distribution within the complex, and the relative stability of different possible isomers or coordination modes. Such studies are fundamental to understanding the factors that govern the self-assembly of these complexes into more complex supramolecular architectures.

Biochemical and Mechanistic Investigations Non Clinical Focus

Role in Amino Acid Metabolism Research

While direct research on the specific metabolic fate of 2-Amino-4-(pyridin-2-yl)butanoic acid is not extensively documented, its structural similarity to natural amino acids suggests potential involvement in metabolic pathways. Amino acid catabolism is a fundamental process, primarily occurring in the liver, where amino acids are broken down for energy or used for the synthesis of other compounds. nih.gov This process involves deamination and transamination, and the resulting carbon skeletons enter central metabolic routes like the Krebs cycle. nih.gov

The introduction of a synthetic amino acid like this compound could potentially influence these pathways. For instance, a synthetic metabolic pathway has been constructed to produce 2,4-dihydroxybutyric acid from homoserine, demonstrating how natural amino acid pathways can be engineered. nih.gov The metabolism of analogous compounds, such as L-2-amino-4-(2-aminoethoxy)-butanoic acid, has been achieved through fermentation processes using Streptomyces species, indicating that microbial systems can be adapted to process structurally novel amino acids. google.com Further research is needed to elucidate the specific enzymes and pathways that might interact with and metabolize this compound.

Application as a Small Molecule Reagent in Biochemical Systems (e.g., Thiol-Specific Labeling)

The reactivity of specific functional groups within a molecule can be exploited for its use as a biochemical reagent. While there is no direct evidence of this compound being used for thiol-specific labeling, the chemistry of related compounds suggests this as a potential application. Thiol-reactive dyes are widely used for the covalent derivatization of proteins, which is a valuable tool in proteomics research. nih.gov

Reagents containing maleimide (B117702) or iodoacetamide (B48618) groups are commonly used for their high specificity towards cysteine residues. nih.gov Interestingly, novel thiol-reactive probes have been developed that incorporate a 2-fluoropyridine (B1216828) moiety. nih.gov These probes can be radiolabeled and used for the site-selective conjugation to biomolecules containing thiols. nih.gov This indicates that a pyridine (B92270) ring can be part of a thiol-reactive scaffold. The development of such probes highlights the potential for designing derivatives of this compound that could be functionalized to act as thiol-specific labeling agents for studying protein structure and function.

Interactions with Biological Macromolecules (e.g., Hydrogen Bonding with Proteins)

The structure of this compound, with its amino and carboxyl groups, as well as the nitrogen atom in the pyridine ring, suggests its capability to form hydrogen bonds with biological macromolecules like proteins. Hydrogen bonds are fundamental to the structure and function of proteins, playing a key role in stabilizing secondary structures like alpha-helices and beta-sheets. embopress.org

Research on Non-Canonical Amino Acid Incorporation into Proteins

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique in protein engineering and chemical biology, allowing for the introduction of novel functionalities. nih.govnih.gov This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and a unique codon, often a stop codon. nih.gov

While the specific incorporation of this compound into proteins has not been explicitly reported, the methodologies for incorporating other ncAAs are well-established. For example, photoredox catalysis has been used to synthesize various β-heteroaryl α-amino acids, including those with pyridine rings, for subsequent use in protein engineering. researchgate.net The ability to incorporate ncAAs with diverse side chains, including those with pyridine-based macrocycles, has been demonstrated. acs.org The enzymatic machinery for incorporating ncAAs has shown considerable substrate promiscuity, and engineering of aminoacyl-tRNA synthetases can expand the repertoire of incorporable ncAAs. mdpi.com These advancements suggest that the incorporation of this compound into proteins is a feasible goal, which would open up avenues for creating proteins with novel catalytic or binding properties.

Table 2: Methods for Non-Canonical Amino Acid Incorporation

Method Description Key Components Reference
Stop Codon Suppression A stop codon is repurposed to encode the ncAA. Orthogonal aaRS/tRNA pair, ncAA nih.gov
Residue-Specific Incorporation A canonical amino acid is completely replaced by an ncAA throughout the proteome. Auxotrophic host strain, ncAA nih.gov

Fundamental Studies on Ligand-Receptor Binding (e.g., G protein-coupled receptors)

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial for signal transduction and are major drug targets. nih.govstanford.edu The interaction of ligands with GPCRs is a key area of pharmacological research. The pyridine moiety is present in the chemical structure of various known GPCR ligands. nih.gov

For example, in the development of orexin (B13118510) receptor antagonists, a 2-amino-5-cyano pyridine group was incorporated to improve the physicochemical properties of the lead compound. nih.gov This highlights the utility of the pyridine scaffold in designing molecules that can interact effectively with GPCRs. While direct binding studies of this compound with GPCRs are lacking, its structure suggests it could potentially act as a ligand. The amino and carboxyl groups provide points of interaction, and the pyridine ring can engage in various binding modes within the receptor's binding pocket. Computational docking studies could be employed to predict the binding affinity and mode of interaction of this compound with various GPCRs, providing a basis for future experimental validation. The study of GPCR-arrestin interactions using genetically encoded crosslinkers with non-canonical amino acids further underscores the potential of using novel amino acids to probe receptor biology. embopress.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-4-(pyridin-2-yl)butanoic acid, and how are reaction conditions optimized?

  • Methodology :

  • Starting Materials : Pyridine-2-carboxylic acid derivatives and amine sources (e.g., ammonia or protected amines) are commonly used. The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form reactive intermediates (e.g., acyl chlorides) .

  • Coupling Reactions : Nucleophilic substitution or amidation reactions are employed to attach the amine group to the pyridine-containing backbone.

  • Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate and hexane) ensure high purity (>95%) .

    • Optimization : Reaction temperature (typically 0–25°C), stoichiometry (1:1.2 amine-to-acid ratio), and pH control (neutral to slightly basic) are critical for minimizing by-products like unreacted starting materials or over-oxidized derivatives.

    Table 1: Key Reaction Parameters

    ParameterTypical RangeImpact on Yield/Purity
    Temperature0–25°CHigher yields at lower temps (prevents decomposition)
    Amine:Acid Ratio1:1.2Excess amine drives reaction completion
    SolventDMF or THFPolar aprotic solvents enhance reactivity

Q. How is this compound characterized for structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyridine ring (aromatic protons at δ 7.5–8.5 ppm) and amino/acidic protons (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 180.20 (C₉H₁₂N₂O₂) .
  • X-ray Crystallography : SHELXL-refined structures reveal bond angles and dihedral angles, confirming stereochemistry and crystal packing (e.g., hydrogen-bonding networks between amino and carboxylate groups) .

Advanced Research Questions

Q. What are the challenges in analyzing enantiomeric purity, and how are they addressed?

  • Challenges : The compound’s chiral center (C2) requires resolution of enantiomers, which may co-elute in standard HPLC conditions.
  • Solutions :

  • Chiral Chromatography : Use of chiral columns (e.g., Chiralpak IA) with mobile phases like hexane:isopropanol (90:10) achieves baseline separation (resolution >1.5) .

  • Circular Dichroism (CD) : CD spectra at 200–250 nm distinguish D- and L-forms based on Cotton effects.

    Table 2: Enantiomer Resolution Data

    Column TypeMobile PhaseRetention Time (min)Resolution
    Chiralpak IAHexane:Isopropanol (90:10)12.3 (L), 14.1 (D)1.8

Q. How does the pyridine ring influence biological activity compared to analogs with furan or indole substituents?

  • Mechanistic Insights :

  • Pyridine vs. Furan : The pyridine ring’s aromaticity and basic nitrogen enhance hydrogen-bonding with enzymes (e.g., kinase active sites), increasing binding affinity compared to furan’s oxygen-based interactions .

  • Pyridine vs. Indole : Indole’s planar structure allows π-π stacking with hydrophobic pockets (e.g., serotonin receptors), while pyridine’s lone pair participates in acid-base catalysis (e.g., in metalloenzymes) .

    Table 3: Comparative Bioactivity

    CompoundTarget Enzyme (IC₅₀)Binding Mode
    This compoundGSK-3β (5.2 µM)Hydrogen bonding with Asp200
    2-Amino-4-(1H-indol-3-yl)butanoic acidTryptophan hydroxylase (3.8 µM)π-π stacking with Phe241

Q. What computational approaches predict the compound’s interaction with LAT1 transporters?

  • In Silico Methods :

  • Molecular Docking (AutoDock Vina) : Simulates binding to LAT1’s substrate-binding pocket (PDB: 6JQ1), identifying key residues (e.g., Arg57, Ser342) for polar interactions .
  • MD Simulations (GROMACS) : 100-ns trajectories assess stability of the ligand-receptor complex (RMSD <2.0 Å confirms stable binding) .

Q. How are metabolic pathways of this compound evaluated in in vivo models?

  • Methodology :

  • Isotopic Labeling : 14^{14}C-labeled compound administered to rodents; mass spectrometry tracks metabolites in plasma and urine.
  • Key Findings : Major metabolites include 2-amino-4-(pyridin-2-yl)butanamide (via amidation) and pyridine N-oxide (via hepatic oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.